

3-Chlorobenzhydrazide: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobenzhydrazide

Cat. No.: B158826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of **3-Chlorobenzhydrazide**. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing essential safety data, handling procedures, and storage recommendations. Due to limited publicly available experimental data for this specific compound, some sections of this guide are based on information from safety data sheets, general chemical safety principles, and data for structurally related compounds.

Chemical and Physical Properties

3-Chlorobenzhydrazide is a white crystalline solid.^[1] It is soluble in hot water, alcohols, and ester solvents, but has limited solubility in non-polar solvents.^[1] It is relatively stable under normal temperature and pressure but may decompose at high temperatures or when exposed to light.^[1]

Property	Value	Reference
CAS Number	1673-47-8	[2]
Molecular Formula	C ₇ H ₇ CIN ₂ O	[2]
Molecular Weight	170.60 g/mol	
Appearance	White to pale cream crystals, powder, crystalline powder, fused solid, or needles	[2]
Melting Point	146-148 °C	[3]
Assay (GC)	≥98.0%	[2]

Hazard Identification and Classification

3-Chlorobenzhydrazide is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[4\]](#)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

GHS Pictogram:

Signal Word: Warning

Safety and Handling

Proper handling of **3-Chlorobenzhydrazide** is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly adhered to.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling **3-Chlorobenzhydrazide** should be conducted to determine the appropriate PPE. The following are general recommendations:

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene Measures

- Avoid contact with skin, eyes, and clothing.
- Do not breathe dust.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

In the event of exposure to **3-Chlorobenzhydrazide**, the following first-aid measures should be taken immediately:

- After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
- After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
- After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
- After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures

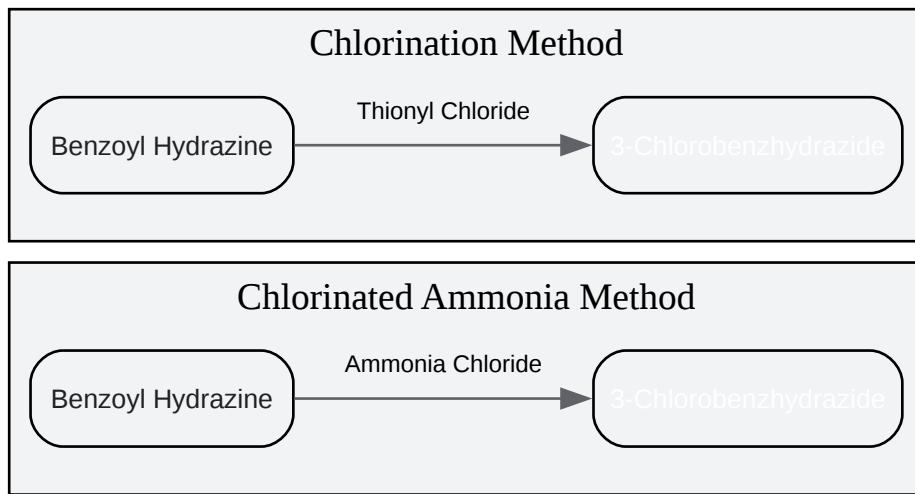
- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
- Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid dust formation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
- Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Storage

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames. Store away from incompatible materials.
- Incompatible Materials: Strong oxidizing agents, strong bases.[4]


Experimental Protocols

Detailed experimental protocols for the synthesis, decomposition, and toxicological assessment of **3-Chlorobenzhydrazide** are not widely available in the public domain. The following sections provide generalized methodologies based on standard chemical procedures and information for related compounds.

Synthesis of 3-Chlorobenzhydrazide

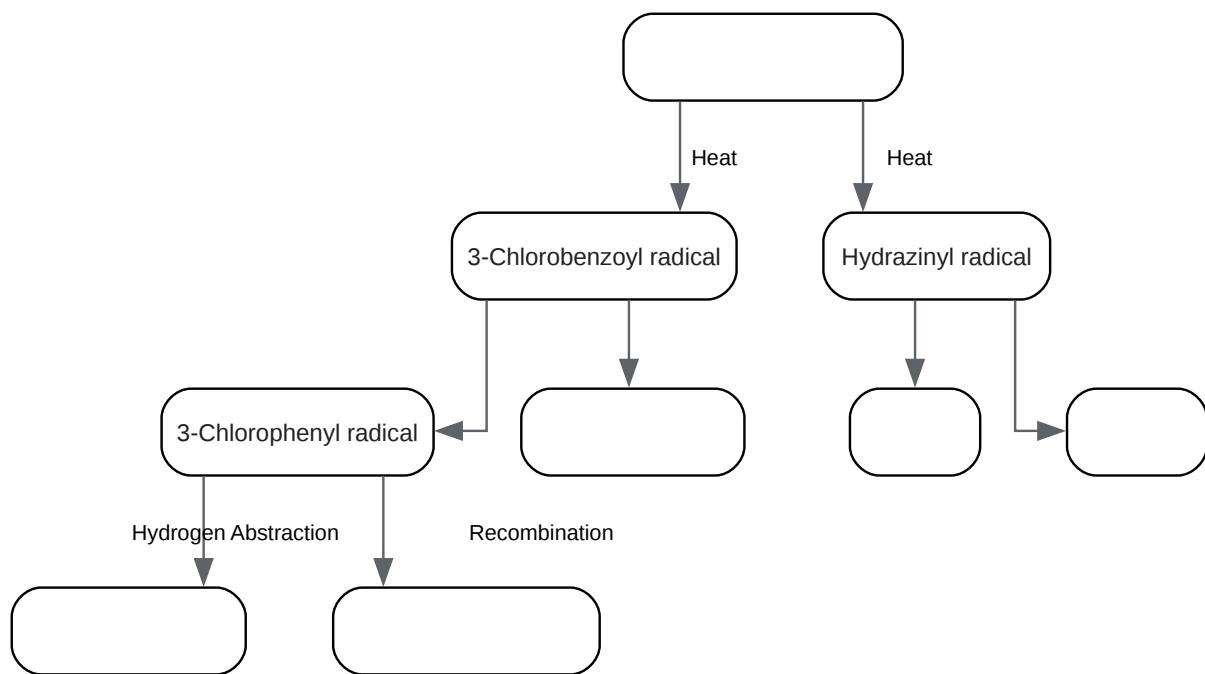
Two primary methods for the synthesis of **3-Chlorobenzhydrazide** are briefly mentioned in the literature: the chlorinated ammonia method and the chlorination method.[3]

8.1.1. Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual overview of two synthesis routes for **3-Chlorobenzhydrazide**.

8.1.2. General Experimental Protocol (Hypothetical)


This is a generalized protocol and requires optimization and safety assessment before implementation.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., methyl 3-chlorobenzoate) in a suitable solvent (e.g., ethanol).
- **Reagent Addition:** Slowly add hydrazine hydrate to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure **3-Chlorobenzhydrazide**.
- **Characterization:** Confirm the identity and purity of the product using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Thermal Decomposition Analysis

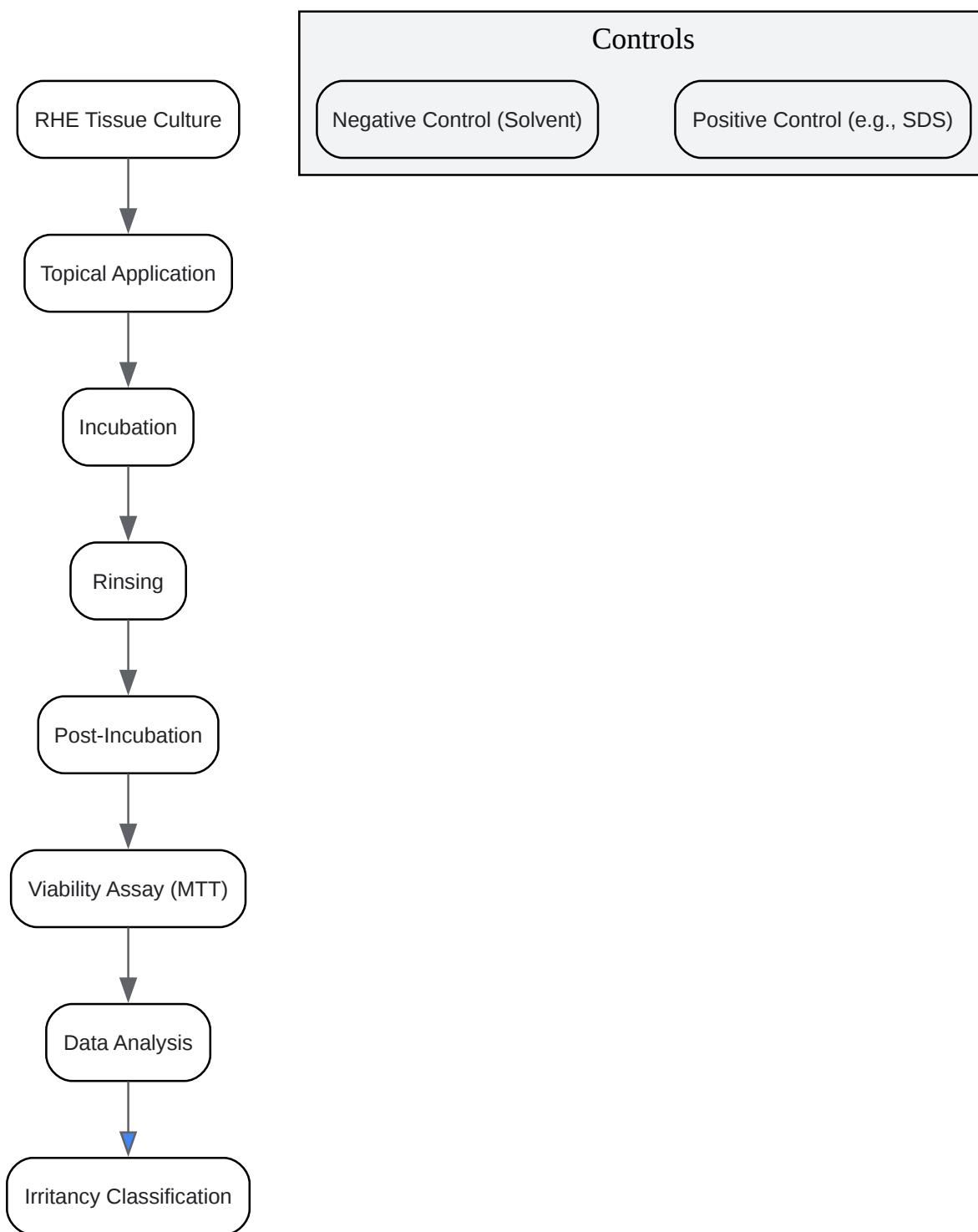
The thermal decomposition of **3-Chlorobenzhydrazide** is expected to be influenced by temperature and the presence of other substances. While specific experimental data is lacking, a general approach to studying its thermal decomposition can be outlined.

8.2.1. Proposed Thermal Decomposition Pathway

[Click to download full resolution via product page](#)

Caption: A plausible thermal decomposition pathway for **3-Chlorobenzhydrazide**.

8.2.2. Experimental Protocol for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)


- Instrument Setup: Calibrate the TGA and MS instruments according to the manufacturer's instructions.
- Sample Preparation: Accurately weigh a small amount of **3-Chlorobenzhydrazide** (typically 5-10 mg) into a TGA crucible.
- TGA Method:
 - Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
 - Use an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study combustion.

- MS Analysis: Continuously analyze the evolved gases from the TGA furnace using the mass spectrometer. Monitor for characteristic mass-to-charge ratios (m/z) of expected decomposition products (e.g., m/z 28 for N₂ and CO, m/z 36 and 38 for HCl).
- Data Analysis: Correlate the weight loss steps in the TGA curve with the evolution of specific gases detected by the MS to elucidate the decomposition mechanism.

Toxicological Assessment (General Protocols)

Specific toxicological data for **3-Chlorobenzhydrazide** is not readily available. The following are general protocols for assessing skin and eye irritation, which are the primary hazards identified for this compound. These studies should be conducted by trained professionals in accordance with relevant guidelines (e.g., OECD Test Guidelines).

8.3.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 439)

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro skin irritation test using a reconstructed human epidermis model.

8.3.2. General Procedure for In Vitro Skin Irritation Test:

- **Tissue Preparation:** Culture reconstructed human epidermis tissues according to the supplier's instructions.
- **Test Substance Application:** Apply a defined amount of **3-Chlorobenzhydrazide** (and positive and negative controls) topically to the surface of the RHE tissues.
- **Exposure and Post-Exposure:** Expose the tissues to the test substance for a specified period, followed by rinsing and a post-incubation period.
- **Viability Assessment:** Determine the viability of the tissues using a quantitative method, such as the MTT assay.
- **Data Interpretation:** Compare the viability of the treated tissues to the negative control to classify the irritation potential of **3-Chlorobenzhydrazide**.

Disposal Considerations

Dispose of **3-Chlorobenzhydrazide** and its containers in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.[\[4\]](#)

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty or quality specification. The information provided is based on currently available data and is believed to be accurate. However, it is the responsibility of the user to conduct a thorough risk assessment and to handle this chemical in accordance with all applicable safety and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chlorobenzohydrazide | C7H7CIN2O | CID 74289 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzhydrazide, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]
- 3. China 3-Chlorobenzhydrazide CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Chlorobenzhydrazide: A Comprehensive Technical Guide to Safety, Handling, and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158826#safety-handling-and-storage-of-3-chlorobenzhydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com